2,2,2-Trifluoro-1-phenylethanesulfonamide
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Overview
Description
2,2,2-trifluoro-1-phenylethane-1-sulfonamide is a chemical compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-phenylethane-1-sulfonamide typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with sulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 2,2,2-trifluoro-1-phenylethane-1-sulfonamide may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The trifluoromethyl group or the phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of substituted derivatives .
Scientific Research Applications
2,2,2-trifluoro-1-phenylethane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonamide group play crucial roles in its reactivity and interactions. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated sulfonamides and phenylethane derivatives. Examples include:
- 2,2,2-trifluoroethane-1-sulfonamide
- 2,2,2-trifluoro-1-phenylethanone
- N-phenyl-bis(trifluoromethanesulfonimide) .
Uniqueness
2,2,2-trifluoro-1-phenylethane-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the sulfonamide group makes it particularly interesting for various applications in research and industry .
Properties
Molecular Formula |
C8H8F3NO2S |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-phenylethanesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)7(15(12,13)14)6-4-2-1-3-5-6/h1-5,7H,(H2,12,13,14) |
InChI Key |
JLSYAVTZZNWPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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